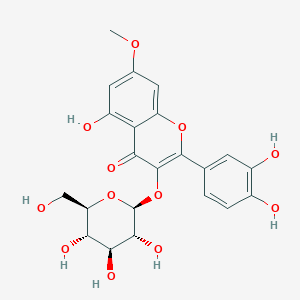
Rhamnetin 3-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhamnetin 3-glucoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is a flavonol, a type of flavonoid. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This compound is found in various plants and fruits and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rhamnetin 3-glucoside can be achieved through enzymatic glycosylation. One method involves the use of a three-enzyme cascade system, including rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. This system utilizes a uridine diphosphate-rhamnose regeneration system to achieve high efficiency in the production of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources. The leaves of certain plants, such as those from the genus Spiraea, are known to contain this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound .
化学反应分析
Types of Reactions
Rhamnetin 3-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Rhamnetin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoid glycosides.
Biology: It is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of natural health products and dietary supplements due to its health benefits.
作用机制
Rhamnetin 3-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces the concentration of free radicals and increases the expression of antioxidant enzymes in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
相似化合物的比较
Rhamnetin 3-glucoside is similar to other flavonoid glycosides such as:
Quercetin 3-glucoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol 3-glucoside: Known for its anticancer and cardioprotective properties.
Isothis compound: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methoxylated flavonol core and a glucose moiety. This structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C22H22O12 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
InChI 键 |
PHEWILLIAJUBQE-LFXZADKFSA-N |
手性 SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
规范 SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


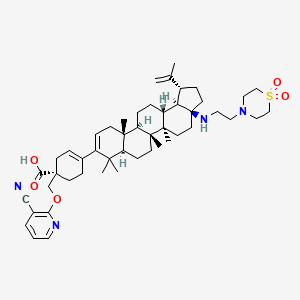

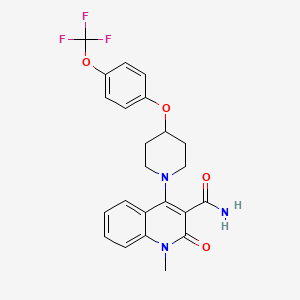

![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
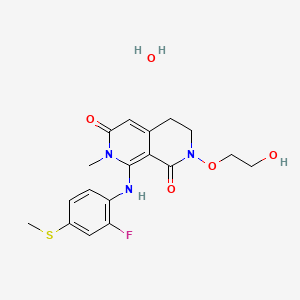
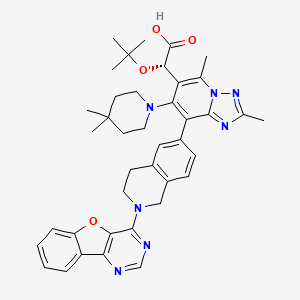
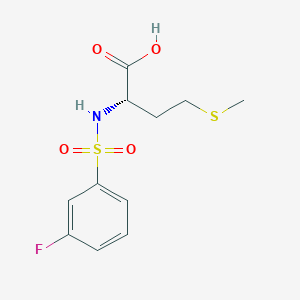
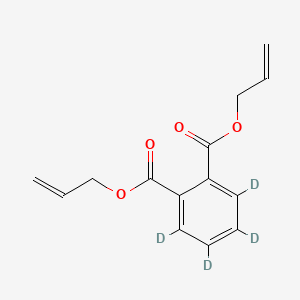


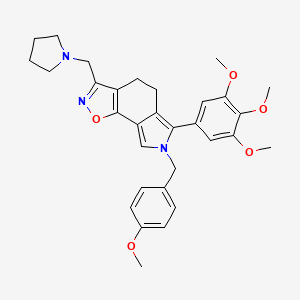
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
